molecular formula C8H6N4O2S B14329113 S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate CAS No. 104820-26-0

S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate

Cat. No.: B14329113
CAS No.: 104820-26-0
M. Wt: 222.23 g/mol
InChI Key: QJRVFNRGLKKVHZ-UHFFFAOYSA-N
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Description

S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with an oxadiazole ring and an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated pyrazine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • S-(2-pyrazin-2-ylethyl) ethanethioate
  • 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
  • Pyrrolopyrazine derivatives

Comparison:

Properties

CAS No.

104820-26-0

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

S-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl) ethanethioate

InChI

InChI=1S/C8H6N4O2S/c1-5(13)15-8-12-11-7(14-8)6-4-9-2-3-10-6/h2-4H,1H3

InChI Key

QJRVFNRGLKKVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=NN=C(O1)C2=NC=CN=C2

Origin of Product

United States

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